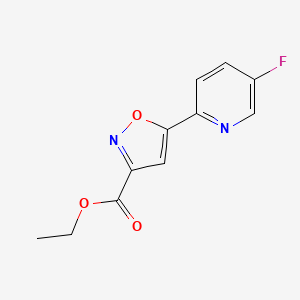

Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate

Description

Properties

Molecular Formula |

C11H9FN2O3 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-5-10(17-14-9)8-4-3-7(12)6-13-8/h3-6H,2H2,1H3 |

InChI Key |

CMIJCSUNYXQSBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The fluoropyridine moiety can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles to create a variety of analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a wide range of fluoropyridine analogs .

Scientific Research Applications

Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isoxazole ring also contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 5-position of the isoxazole ring significantly influences physical properties such as melting point, solubility, and crystallinity. Key analogues include:

Key Observations :

- Electron-donating groups (e.g., methoxy) lower melting points compared to electron-withdrawing or bulky groups (e.g., benzo[d][1,3]dioxol) .

- The 5-fluoropyridin-2-yl group in the target compound likely confers intermediate melting behavior due to fluorine's electronegativity and the pyridine ring's planar structure.

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 5-fluoropyridinyl group offers stronger electron-withdrawing effects than chlorothiophene (e.g., Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate, pKa ≈ -6.45 ), enhancing electrophilic reactivity.

- Aromatic vs. This could improve solubility in polar solvents or interaction with biological targets .

Biological Activity

Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features both isoxazole and pyridine rings, contributing to its unique chemical properties. The presence of the fluorine atom in the pyridine ring enhances its binding affinity to various biological targets, making it a valuable compound for drug discovery.

The compound's mechanism of action primarily involves interactions with specific enzymes and receptors. The fluorine atom increases the compound's lipophilicity and electron-withdrawing ability, which can enhance its inhibitory effects on target enzymes. The isoxazole ring also plays a critical role in stabilizing the compound through non-covalent interactions such as hydrogen bonding and π-π stacking.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, derivatives of similar isoxazole compounds demonstrated effective inhibition against drug-resistant strains, highlighting the potential of this compound in treating infections .

2. Anti-inflammatory Effects

Research has indicated that isoxazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins.

3. Anticancer Potential

The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Isoxazole derivatives have been studied for their effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in tumor cells. The specific interaction with molecular targets involved in cell proliferation and survival pathways makes it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to isoxazole compounds:

| Compound Variation | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate | Moderate antibacterial | 15 | Less potent than fluoropyridine variant |

| Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate | High anticancer activity | 10 | Effective against breast cancer cells |

| This compound | Promising anti-inflammatory | 8 | Potential COX inhibitor |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antibacterial Screening : A study assessed various derivatives against multiple bacterial strains, revealing that those containing the fluorinated pyridine exhibited superior antibacterial properties compared to non-fluorinated analogs .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine levels in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

- Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in significant cell death, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of 5-fluoropyridine-2-carbaldehyde derivatives with hydroxylamine hydrochloride, followed by esterification with ethyl acetoacetate. Critical parameters include reaction temperature (60–80°C), pH control (neutral to slightly acidic), and use of catalysts like sodium ethoxide. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement .

- NMR : ¹H and ¹³C NMR confirm substituent positions; ¹⁹F NMR identifies fluorine interactions.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- IR spectroscopy : Detect functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how are they determined experimentally?

- Methodological Answer :

- LogP : Measured via reverse-phase HPLC using a C18 column and compared to standard references.

- Solubility : Assessed via saturation shake-flask method in solvents like DMSO, ethanol, and water.

- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (e.g., cell line viability assays with controlled O₂ levels).

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as impurities may skew results.

- Comparative SAR studies : Compare activity with analogs (e.g., 5-chlorophenyl or indole-substituted isoxazoles) to identify structure-activity trends .

Q. What strategies optimize regioselectivity in the cyclization step during synthesis?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide cyclization.

- Solvent effects : Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions.

- Catalytic control : Employ Cu(I) catalysts to enhance selectivity for the 5-position .

Q. How does the 5-fluoropyridinyl group influence reactivity compared to other halogenated analogs?

- Methodological Answer :

- Electronic effects : Fluorine’s high electronegativity alters electron density, increasing electrophilic substitution at the isoxazole ring. Compare with chloro analogs (e.g., 5-chlorothiophene derivatives) using DFT calculations to map charge distribution .

- Hydrogen-bonding interactions : Fluorine’s small size enhances binding to biological targets (e.g., kinase active sites), assessed via molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.